Tributyl(methyl)ammonium dicyanamide (CAS 1262230-03-4), often abbreviated as [N1444][DCA] or[N4441][DCA], is a specialized room-temperature ionic liquid (RTIL) characterized by its highly asymmetric aliphatic quaternary ammonium cation and a highly polarizable, low-viscosity dicyanamide anion. Unlike symmetric or highly viscous ammonium salts, the specific tributyl-methyl substitution pattern disrupts crystal lattice packing, resulting in a liquid state at room temperature (melting point ~12 °C) with a low density of 0.95 g/mL. In industrial and advanced research procurement, this compound is primarily selected for its unique combination of moderate hydrophobicity, wide electrochemical stability, and specific surface-adsorption properties. It serves as a high-performance ashless lubricant additive, a surface-modifying agent for heterogeneous selective hydrogenation catalysts (SCILL systems), and a hydroneutral electrolyte for advanced flexible sensors [1].
Substituting[N1444][DCA] with more common imidazolium-based dicyanamides (e.g.,[BMIM][DCA]) or alternative ammonium salts (e.g., [N1444][NTf2]) frequently leads to process failures in catalytic and electrochemical applications. Imidazolium cations are susceptible to cathodic reduction and side reactions at active metal surfaces, which degrades their performance in electrodeposition and selective hydrogenation environments. Conversely, swapping the dicyanamide anion for a bulkier, more fluorinated anion like [NTf2]- drastically alters the compound's surface coordination chemistry and increases its cost, while failing to provide the specific nitrogen-metal coordination required to selectively poison unselective sites on palladium catalysts. Therefore, the exact pairing of the sterically bulky, electrochemically robust[N1444]+ cation with the strongly coordinating [DCA]- anion is non-interchangeable for applications demanding precise interfacial control and high cathodic stability [1].
In the formulation of Solid Catalysts with Ionic Liquid Layers (SCILL) for the selective hydrogenation of acetylene in ethylene streams, the choice of ionic liquid coating is critical. Coating a Pd/Ag catalyst with 0.5 wt% [N1444][DCA] selectively modifies the active sites through the interaction of the dicyanamide nitrogen with the palladium surface, while the bulky ammonium cation regulates reactant diffusion. This specific coating increases ethylene selectivity significantly compared to uncoated baseline catalysts, while simultaneously suppressing the formation of oligomeric 'green oil' byproducts that cause catalyst deactivation [1].
| Evidence Dimension | Ethylene selectivity and byproduct suppression |
| Target Compound Data | 0.5 wt% [N1444][DCA] coating yields >90% ethylene selectivity with minimal green oil formation |
| Comparator Or Baseline | Uncoated Pd/Ag catalyst (Baseline: ~70-75% selectivity, high oligomerization) |
| Quantified Difference | Approx. 15-20% absolute increase in target selectivity and extended catalyst lifetime |
| Conditions | Selective hydrogenation of acetylene in mixed olefin feed streams at 100 °C |
Crucial for polymer-grade ethylene producers who must eliminate trace acetylene without sacrificing ethylene yield or experiencing rapid catalyst fouling.
For non-aqueous electrodeposition and energy storage, the electrolyte must resist decomposition at extreme potentials. [N1444][DCA] leverages the aliphatic nature of the tributylmethylammonium cation to resist reduction far better than aromatic cations. While common imidazolium dicyanamides like[BMIM][DCA] begin to reduce at approximately -1.5 V to -2.0 V (vs. Ag/Ag+), [N1444][DCA] extends the cathodic limit to beyond -2.5 V, providing a significantly wider overall electrochemical window. This prevents premature electrolyte degradation during the electrodeposition of reactive metals[1].
| Evidence Dimension | Cathodic stability limit (V vs. Ag/Ag+) |
| Target Compound Data | Cathodic limit extended to approx. -2.5 V to -3.0 V |
| Comparator Or Baseline | [BMIM][DCA] (Cathodic limit approx. -1.5 V to -2.0 V) |
| Quantified Difference | >0.5 V wider cathodic stability window |
| Conditions | Cyclic voltammetry in neat ionic liquid at room temperature |
Allows buyers to utilize dicyanamide's low viscosity in electrochemical systems operating at higher voltages without triggering solvent breakdown.
When used as a lubricant additive, [N1444][DCA] provides excellent friction reduction and anti-wear properties without the environmental drawbacks of traditional zinc-based additives. In comparative tribological testing, base oils formulated with low concentrations of[N1444][DCA] achieved friction coefficient reductions comparable to those formulated with ZDDP (Zinc dialkyldithiophosphate). However, unlike ZDDP, [N1444][DCA] is completely ashless and free of heavy metals, preventing particulate buildup and meeting stricter environmental compliance standards [1].
| Evidence Dimension | Friction coefficient reduction and ash content |
| Target Compound Data | ~30-40% friction reduction with 0% metallic ash content |
| Comparator Or Baseline | ZDDP additive (Comparable friction reduction, but leaves zinc/phosphorus ash) |
| Quantified Difference | Equivalent tribological performance with complete elimination of heavy metal ash |
| Conditions | Steel-steel tribological contact testing using base oil with additive |
Enables the procurement of high-performance additives for next-generation, environmentally compliant industrial lubricants.
In the development of self-healing, starch-based ionogels (SCUTEs) for underwater soft electronics, the incorporation of [N1444][DCA] is uniquely effective. The hydrophobic nature of the [N1444] cation combined with the specific polarity of the dicyanamide anion creates hydroneutral dipole-dipole interactions with cyanoethyl-substituted starch. Unlike highly hydrophilic ionic liquids (e.g., [EMIM][Ac]) that leach out or lose structural integrity in aqueous environments,[N1444][DCA] maintains high ionic conductivity and allows the gel to retain its mechanical self-healing properties even when fully submerged in water [1].
| Evidence Dimension | Underwater self-healing efficiency and conductivity stability |
| Target Compound Data | Retains structural integrity, high conductivity, and mechanical self-healing underwater |
| Comparator Or Baseline | Hydrophilic IL-based ionogels (Rapid swelling, leaching, and loss of healing ability) |
| Quantified Difference | Maintains functional dipole-dipole interactions in the presence of water |
| Conditions | Tensile stress-strain recovery testing of SCUTE ionogels submerged in water |
Essential for material scientists procuring electrolytes for wearable sensors and soft robotics that must operate reliably in humid or underwater conditions.
Due to its specific surface coordination properties and thermal stability, [N1444][DCA] is an optimal coating agent for supported palladium catalysts. It is highly recommended for procurement in the petrochemical industry for the selective hydrogenation of acetylene in mixed olefin streams, where it suppresses green oil formation and maximizes ethylene yield [1].
Leveraging its excellent tribological profile and zero heavy-metal content, this compound is ideal for formulating next-generation industrial lubricants. It serves as a direct, environmentally compliant substitute for traditional ZDDP additives in applications requiring high friction reduction without ash or particulate generation [2].
The unique hydroneutral dipole-dipole interactions of [N1444][DCA] make it the preferred ionic liquid for synthesizing self-healing ionogels. It is highly suited for R&D procurement in soft robotics and wearable sensors that must maintain ionic conductivity and mechanical integrity in highly humid or submerged environments [3].
Because the aliphatic quaternary ammonium cation provides a significantly wider cathodic stability window than standard imidazolium salts,[N1444][DCA] is an excellent low-viscosity electrolyte choice for the electrodeposition of highly reactive metals or the fabrication of cyclotron targets where solvent reduction must be strictly avoided [4].
Irritant